molecular formula C8H15ClN2O B2578893 [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2260932-21-4

[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2578893
CAS No.: 2260932-21-4
M. Wt: 190.67
InChI Key: KIJIHEFZVLNGQM-UHFFFAOYSA-N
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Description

[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting oxazole is then treated with formaldehyde and hydrogen chloride to yield the hydrochloride salt of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole compounds.

Scientific Research Applications

[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine: The free base form of the compound without the hydrochloride salt.

    [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanol: A related compound with a hydroxyl group instead of an amine.

    [5-(2-Methylpropyl)-1,2-oxazol-3-yl]acetic acid: An oxazole derivative with a carboxylic acid group.

Uniqueness

The hydrochloride salt form of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine offers improved solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility and stability are critical factors.

Properties

IUPAC Name

[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(2)3-8-4-7(5-9)10-11-8;/h4,6H,3,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJIHEFZVLNGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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